molecular formula C19H21ClN2O3 B13102164 Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate

Cat. No.: B13102164
M. Wt: 360.8 g/mol
InChI Key: PTAAQMLJAODTBN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzylamine with 4-formylbenzoic acid to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then coupled with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Biological Activity

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H16ClN2O2
  • Molecular Weight : 269.73 g/mol
  • CAS Number : 76578-14-8

The compound exhibits various biological activities that can be attributed to its structural components, particularly the presence of the chlorophenyl and propanoate moieties. These groups are known to interact with biological targets such as enzymes and receptors, influencing cellular processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study reported that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The mechanism involved interactions with the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) .

CompoundCell LineIC50 (µM)Reference
This compoundJurkat<10
DoxorubicinJurkat0.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the compound's lipophilicity, facilitating better membrane penetration .

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli30

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in cancer models, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : Clinical isolates of bacteria were tested against the compound, revealing promising results in inhibiting bacterial growth, which could lead to its development as a new antibiotic.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Key findings include:

  • The presence of halogen substituents (like chlorine) significantly enhances biological activity.
  • Modifications to the amino and carboxylic acid groups can lead to improved potency and selectivity for specific biological targets .

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

ethyl 3-[[4-[(3-chloroanilino)methyl]benzoyl]amino]propanoate

InChI

InChI=1S/C19H21ClN2O3/c1-2-25-18(23)10-11-21-19(24)15-8-6-14(7-9-15)13-22-17-5-3-4-16(20)12-17/h3-9,12,22H,2,10-11,13H2,1H3,(H,21,24)

InChI Key

PTAAQMLJAODTBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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